3-Chloro-2-hydroxy-4-methylbenzoic acid
Description
Contextualization within Halogenated Hydroxybenzoic Acid Derivatives
3-Chloro-2-hydroxy-4-methylbenzoic acid belongs to the broad class of halogenated hydroxybenzoic acid derivatives. These are aromatic compounds that feature a benzoic acid backbone substituted with at least one halogen atom and one hydroxyl group. This class of molecules is of significant interest in organic and medicinal chemistry due to the diverse biological activities they can exhibit. globalresearchonline.net
The properties of these derivatives are governed by the nature and position of the substituents on the benzene (B151609) ring. The hydroxyl group generally increases the compound's acidity and susceptibility to electrophilic aromatic substitution, while the halogen atom influences its lipophilicity and metabolic stability. Hydroxybenzoic acids and their derivatives are used as preservatives in food, cosmetics, and pharmaceuticals. globalresearchonline.net For example, esters of p-hydroxybenzoic acid, known as parabens, are widely used for their antimicrobial properties. researchgate.net The introduction of a halogen, such as chlorine, can further modify these properties, often enhancing biological activity or providing a reactive handle for further synthetic transformations.
Significance as a Synthetic Intermediate
Substituted benzoic acids are fundamental building blocks in organic synthesis. The strategic placement of chloro, hydroxy, and methyl groups on the benzoic acid framework, as seen in this compound, makes it a valuable precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries.
A key example of the utility of a closely related isomer is found in natural product biosynthesis. The cyanobacterium Fischerella ambigua produces polychlorinated aromatic compounds known as ambigols A-E. nih.gov In the biosynthetic pathway to these compounds, 3-chloro-4-hydroxybenzoic acid serves as a crucial precursor. nih.gov It is enzymatically converted into 2,4-dichlorophenol, a key monomeric building block for the final complex natural products. nih.gov This demonstrates how a specific halogenated hydroxybenzoic acid is employed by nature as a starting material for constructing highly functionalized molecules.
Furthermore, related structures are pivotal in pharmaceutical development. For instance, 3-hydroxy-2-methylbenzoic acid is a key compound used in the synthesis of certain HIV protease inhibitors. google.com The synthesis of this important pharmaceutical intermediate can begin from precursors like 3-chloro-2-methylphenol, highlighting the role of chlorinated aromatic compounds in building complex drug molecules. google.com The presence of multiple functional groups allows for selective reactions, enabling chemists to construct intricate molecular architectures.
Historical Development of Synthetic Methodologies for Benzoic Acid Analogues
The history of benzoic acid itself dates back to the 16th century, when it was first identified through the dry distillation of gum benzoin (B196080). newworldencyclopedia.orgwikipedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org The earliest industrial production methods had significant drawbacks. For example, the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in water produced a product contaminated with chlorinated derivatives. wikipedia.org For applications requiring high purity, such as for human consumption, the original method of distilling gum benzoin remained in use for some time. newworldencyclopedia.orgwikipedia.org
A major advancement in the large-scale synthesis of benzoic acid was the development of the partial oxidation of toluene (B28343) using oxygen, a process catalyzed by cobalt or manganese salts. newworldencyclopedia.orgbritannica.com This method is considered more environmentally friendly and proceeds with high yield, using inexpensive raw materials. newworldencyclopedia.org It has since become the dominant commercial manufacturing process, replacing the older chlorination-based routes. acs.org
For the synthesis of substituted benzoic acid analogues in the laboratory, a variety of methods have been developed over the years. These techniques are often chosen for their versatility and tolerance of different functional groups. Common laboratory preparations include:
Oxidation of Alkylbenzenes: Substituted toluenes can be oxidized using strong oxidizing agents like potassium permanganate (B83412) or nitric acid to yield the corresponding benzoic acids. newworldencyclopedia.org
Hydrolysis of Nitriles: Benzonitriles can be hydrolyzed under acidic or basic conditions to form benzoic acids. wikipedia.org
Carbonation of Grignard Reagents: The reaction of a Grignard reagent, formed from an aryl halide (like bromobenzene), with carbon dioxide is a classic and reliable method for preparing benzoic acids. wikipedia.org
These fundamental synthetic strategies have been refined over decades, allowing chemists to create a vast library of substituted benzoic acid analogues for research and industrial applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ROTJDQCJRSGEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Hydroxy 4 Methylbenzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-chloro-2-hydroxy-4-methylbenzoic acid, the primary disconnections involve the carbon-carbon bond of the carboxylic acid group and the carbon-halogen bond.
A primary retrosynthetic disconnection breaks the bond between the aromatic ring and the carboxyl group. This suggests that the carboxylic acid functionality can be introduced onto a pre-existing substituted phenol (B47542). This leads to a key intermediate, a substituted phenol that can be carboxylated.
Another key disconnection is the chloro group. This substituent can be introduced via an electrophilic aromatic substitution reaction on a suitable precursor. The directing effects of the existing functional groups on the aromatic ring will be crucial in determining the sequence of reactions. For instance, the hydroxyl and methyl groups are ortho-, para-directing, while the carboxylic acid group is meta-directing.
Classical and Modern Synthetic Approaches
The synthesis of this compound can be achieved through various pathways, including multi-step syntheses and potentially one-pot strategies.
Multi-Step Synthesis Pathways
A plausible multi-step synthesis often begins with a readily available starting material like m-cresol (B1676322) (3-methylphenol). A common approach involves the following sequence:
Chlorination: The initial step would be the chlorination of m-cresol. The hydroxyl and methyl groups will direct the incoming chloro substituent.
Carboxylation: The resulting chlorocresol can then be carboxylated to introduce the carboxylic acid group. A well-known method for this transformation is the Kolbe-Schmitt reaction, which involves treating the sodium phenoxide with carbon dioxide under pressure and heat.
An alternative multi-step pathway could start from 4-methylsalicylic acid. In this case, the key step would be the selective chlorination of the aromatic ring. The position of chlorination would be directed by the existing hydroxyl and carboxyl groups.
One-Pot Reaction Strategies
While less documented for this specific compound, one-pot syntheses offer advantages in terms of efficiency and reduced waste. A hypothetical one-pot strategy could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations. For instance, a carefully designed process might involve the in-situ generation of a reactive intermediate that then undergoes subsequent reactions without isolation. However, achieving selectivity in a one-pot synthesis with multiple reactive sites on the aromatic ring can be challenging.
Starting Materials and Reagents
The selection of appropriate starting materials and reagents is critical for a successful synthesis.
| Starting Material | Reagent(s) | Purpose |
| m-Cresol (3-methylphenol) | Chlorine (Cl2) or Sulfuryl chloride (SO2Cl2) | Chlorination of the aromatic ring |
| 4-Methylsalicylic acid | Chlorine (Cl2) or N-Chlorosuccinimide (NCS) | Chlorination of the aromatic ring |
| Substituted Phenol | Sodium hydroxide (B78521) (NaOH), Carbon dioxide (CO2) | Kolbe-Schmitt carboxylation |
| Substituted Aniline | Sodium nitrite (B80452) (NaNO2), Hydrochloric acid (HCl), Copper(I) chloride (CuCl) | Sandmeyer reaction to introduce chlorine |
Reaction Conditions and Optimization
The conditions under which a reaction is carried out significantly influence the yield and purity of the product.
| Reaction | Temperature | Pressure | Solvent | Catalyst |
| Chlorination | Varies (often room temp. or below) | Atmospheric | Chlorinated solvents (e.g., CH2Cl2) or inert solvents | Lewis acid (e.g., AlCl3) may be needed |
| Kolbe-Schmitt Reaction | High (e.g., 125-150 °C) | High (e.g., 100 atm) | None (solid-gas reaction) | None |
| Sandmeyer Reaction | Low (e.g., 0-5 °C) for diazotization | Atmospheric | Water, Acid | Copper(I) salt |
Optimization of these conditions is often necessary to maximize the yield and minimize the formation of byproducts. This can involve adjusting the temperature, reaction time, stoichiometry of reagents, and choice of solvent and catalyst.
Functional Group Interconversions and Protecting Group Strategies
In more complex syntheses, functional group interconversions and the use of protecting groups are common strategies.
For the synthesis of this compound, a protecting group for the hydroxyl group might be employed to prevent unwanted side reactions during subsequent synthetic steps. For example, the hydroxyl group could be converted to an ether (e.g., a benzyl (B1604629) ether) before carrying out other transformations. The protecting group would then be removed in a later step to regenerate the hydroxyl group.
Functional group interconversions could also be utilized. For instance, a nitro group could be introduced and then reduced to an amino group, which could then be converted to a chloro group via the Sandmeyer reaction. This provides an alternative route for introducing the chlorine atom at a specific position on the aromatic ring.
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical Control: The synthesis of this compound does not involve the formation of any chiral centers. The final product is an achiral molecule, and therefore, considerations of stereochemical control are not applicable to this synthetic process.
Regioselectivity: The Kolbe-Schmitt reaction is a classic example of a reaction where regioselectivity is a critical factor. The carboxylation of the 2-chloro-5-methylphenoxide intermediate can potentially occur at different positions on the aromatic ring. The hydroxyl group of the phenol is a strong ortho-, para-director. In the case of 2-chloro-5-methylphenoxide, there are two available ortho positions and one available para position relative to the hydroxyl group.
The directing effects of the existing substituents on the benzene (B151609) ring—the chloro and methyl groups—play a significant role in determining the position of the incoming carboxyl group. The interplay of these directing effects, along with the reaction conditions, will dictate the regiochemical outcome of the synthesis.
The formation of isomers is a common challenge in the Kolbe-Schmitt reaction. The choice of the alkali metal hydroxide can influence the regioselectivity. For instance, using sodium hydroxide typically favors ortho-carboxylation, which is desired for the synthesis of salicylic (B10762653) acid and its derivatives. wikipedia.org Conversely, the use of potassium hydroxide can sometimes favor the formation of the para-isomer. byjus.com
Therefore, to achieve a high yield of the desired this compound, careful optimization of the reaction conditions, such as temperature, pressure, and the choice of base, is necessary to maximize the regioselectivity for carboxylation at the position ortho to the hydroxyl group and adjacent to the methyl group. Separation of any potential isomeric byproducts would be a crucial step in the purification of the final product.
The table below outlines the potential isomeric products in the carboxylation of 2-Chloro-5-methylphenol.
| Isomer Name | Position of Carboxylation |
| This compound | Ortho to -OH, Para to -Cl, Ortho to -CH3 |
| 5-Chloro-2-hydroxy-4-methylbenzoic acid | Ortho to -OH, Ortho to -Cl, Meta to -CH3 |
| 3-Chloro-4-hydroxy-6-methylbenzoic acid | Para to -OH, Meta to -Cl, Ortho to -CH3 |
Chemical Reactivity and Transformative Processes of 3 Chloro 2 Hydroxy 4 Methylbenzoic Acid
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The rate and position of this substitution are controlled by the directing effects of the existing substituents. wikipedia.orgchemistrytalk.org
Activating Groups: The hydroxyl (-OH) and methyl (-CH3) groups are activating, meaning they donate electron density to the ring, making it more reactive towards electrophiles than benzene (B151609) itself. fiveable.meorganicchemistrytutor.com They are ortho, para-directors, channeling incoming electrophiles to the positions adjacent and opposite to them. libretexts.orglibretexts.org
Deactivating Groups: The carboxylic acid (-COOH) group is a strong deactivating group, withdrawing electron density from the ring and making it less reactive. cutm.ac.in It acts as a meta-director. cutm.ac.inyoutube.com The chlorine (-Cl) atom is also deactivating due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. organicchemistrytutor.com
In 3-Chloro-2-hydroxy-4-methylbenzoic acid, the positions are numbered as follows: C1-COOH, C2-OH, C3-Cl, C4-CH3. The available positions for substitution are C5 and C6.
The powerful ortho, para-directing hydroxyl group at C2 directs incoming electrophiles to C6 (ortho) and C4 (para, already substituted).
The ortho, para-directing methyl group at C4 directs to C3 (ortho, already substituted) and C5 (ortho).
The ortho, para-directing chloro group at C3 directs to C2 (ortho, already substituted) and C5 (para).
The meta-directing carboxyl group at C1 directs to C3 (meta, already substituted) and C5 (meta).
The combined influence of these groups strongly favors electrophilic attack at the C5 position. The hydroxyl group is the most powerful activating and directing group, but its ortho position (C6) is sterically hindered by the adjacent carboxyl group. The C5 position is activated by being para to the chlorine and ortho to the methyl group, and it is the only position directed meta by the deactivating carboxyl group. Therefore, reactions like nitration, halogenation, and sulfonation are predicted to yield predominantly the 5-substituted product.
| Substituent | Position | Effect on Reactivity | Directing Preference | Favored Positions |
|---|---|---|---|---|
| -COOH | C1 | Strongly Deactivating | Meta | C3, C5 |
| -OH | C2 | Strongly Activating | Ortho, Para | C4, C6 |
| -Cl | C3 | Weakly Deactivating | Ortho, Para | C2, C5 |
| -CH3 | C4 | Weakly Activating | Ortho, Para | C3, C5 |
Nucleophilic Reactions Involving the Carboxyl and Hydroxyl Groups
Both the carboxylic acid and the phenolic hydroxyl groups are acidic and can react with bases. The carboxylic acid (pKa ≈ 4) is significantly more acidic than the phenol (B47542) (pKa ≈ 10). This difference allows for selective deprotonation of the carboxylic acid using a weak base like sodium bicarbonate, forming a carboxylate salt while leaving the hydroxyl group protonated. Stronger bases, such as sodium hydroxide (B78521), will deprotonate both groups.
Nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile, is generally difficult for aryl chlorides. However, the reaction can be facilitated by the presence of strong electron-withdrawing groups ortho and para to the halogen. In this molecule, the carboxyl group is meta to the chlorine, and the activating hydroxyl and methyl groups would further disfavor this reaction pathway under standard conditions.
Halogen-Specific Transformations (e.g., ipso-substitution, metal-catalyzed cross-coupling)
The chlorine atom at the C3 position is a key site for specific transformations.
Ipso-substitution: This is a substitution reaction where an incoming electrophile displaces a substituent other than hydrogen. libretexts.org For instance, nitration of some salicylic (B10762653) acid derivatives can lead to the displacement of the carboxyl group (decarboxylation). wikipedia.org While less common for a chloro substituent, radical ipso-substitution reactions on aromatic compounds are known and represent a potential pathway for replacing the chlorine atom. acs.org
Metal-Catalyzed Cross-Coupling: The chloro group can participate in various palladium- or iron-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis. nih.govmdpi.com Examples include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). While aryl chlorides are less reactive than bromides or iodides, specific catalyst systems have been developed to effectively couple them. nih.govmdpi.comnih.gov For example, an iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with Grignard reagents has been reported, demonstrating the feasibility of such transformations on similar structures. nih.govnih.gov
Derivatization Strategies via the Carboxylic Acid Moiety
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent. iajpr.com4college.co.uk Given the steric hindrance from the adjacent hydroxyl group, direct acid-catalyzed esterification may require forcing conditions. google.com A more efficient method involves first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an alcohol. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation under milder conditions. organic-chemistry.org
Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. Similar to esterification, direct reaction is difficult and typically requires high temperatures. The most common methods involve the use of coupling agents. Reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium (B103445) and uronium salts (e.g., PyBOP, HATU) activate the carboxylic acid to form an intermediate that readily reacts with an amine to yield the corresponding amide. luxembourg-bio.comresearchgate.net Studies on the amidation of substituted benzoic acids have shown that even sterically hindered acids can be coupled effectively using appropriate reagents. rsc.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally ineffective. chemistrysteps.com The reaction proceeds via an initial deprotonation, followed by reduction to an aldehyde intermediate which is immediately further reduced to the alcohol. chemistrysteps.com Another effective reagent for this reduction is borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (THF). chemistrysteps.com
Oxidation (Decarboxylation): The carboxylic acid group itself is at a high oxidation state and cannot be further oxidized easily. However, the entire group can be removed through decarboxylation (loss of CO2). For salicylic acid and its derivatives, decarboxylation can be induced thermally, often in a high-boiling solvent like benzoic acid and sometimes in the presence of metal benzoate (B1203000) catalysts. acs.orggoogle.com The rate of this reaction is influenced by other ring substituents; electron-donating groups tend to increase the rate of decarboxylation. acs.orgstackexchange.com This suggests that this compound could undergo decarboxylation to form 2-chloro-3-methylphenol (B31080) under suitable thermal conditions.
Derivatization Strategies via the Hydroxyl Group
The phenolic hydroxyl group can be derivatized through O-alkylation to form ethers or O-acylation to form esters. rsc.org A key challenge is achieving selectivity in the presence of the carboxylic acid group.
O-Alkylation (Ether Formation): Ethers can be formed by reacting the compound with an alkyl halide in the presence of a base (Williamson ether synthesis). To achieve selective O-alkylation of the phenol, a base that is strong enough to deprotonate the phenol but not so strong as to cause competing reactions with the carboxyl group is preferred. Using a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile (B52724) with an alkyl halide is a common method. The greater acidity of the carboxylic acid means it will be deprotonated first, potentially complicating the reaction. A common strategy to avoid this is to first protect the carboxylic acid group, for example, as an ester, perform the O-alkylation on the phenol, and then hydrolyze the ester to regenerate the carboxylic acid. nih.gov
O-Acylation (Ester Formation): The phenolic hydroxyl can be acylated using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. rsc.org Selective acylation of the phenolic hydroxyl in the presence of a carboxylic acid can be challenging. However, methods have been developed for the selective acylation of phenols over aliphatic alcohols, and these principles can be adapted. rsc.orgresearchgate.net For instance, using vinyl carboxylates as acyl donors or specific activators like boron trifluoride diethyl etherate can promote selective phenolic acylation. researchgate.netasianpubs.org As with alkylation, protecting the carboxylic acid group as an ester before performing the O-acylation is a reliable strategy to ensure selectivity. nih.gov
| Functional Group | Reaction Type | Typical Reagents | Product Type |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, H+ catalyst; or SOCl2 then Alcohol; or Alcohol, DCC | Ester |
| Amidation | Amine, Coupling Agent (e.g., EDC, HATU) | Amide | |
| Reduction | LiAlH4 or BH3·THF, then H3O+ | Primary Alcohol | |
| Hydroxyl Group | O-Alkylation | Alkyl Halide, K2CO3 | Ether |
| O-Acylation | Acid Chloride/Anhydride, Pyridine | Ester | |
| Chloro Group | Cross-Coupling | Boronic Acid, Pd catalyst (Suzuki) | Biaryl |
Etherification and Esterification of the Phenolic Hydroxyl
The phenolic hydroxyl group at the C2 position is a key site for nucleophilic reactions, particularly etherification and esterification (O-acylation).
Etherification: The formation of an ether from the phenolic hydroxyl group is typically accomplished via the Williamson ether synthesis. wikipedia.orgbyjus.comambeed.com This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide. masterorganicchemistry.com Given the presence of the acidic carboxylic acid group, a sufficient amount of base is required to deprotonate both the phenol and the carboxylic acid. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile often being employed to facilitate the reaction. byjus.com
For example, the reaction of a substituted phenol with an alkyl halide in the presence of a base leads to the corresponding ether. This method is widely applicable for preparing both symmetrical and asymmetrical ethers. wikipedia.org
Esterification (O-Acylation): The phenolic hydroxyl can also be converted into an ester through acylation. This reaction must be conducted under conditions that favor O-acylation over the esterification of the carboxylic acid group. A common method for the selective acylation of a phenolic hydroxyl is the reaction with an acid anhydride, such as acetic anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. byjus.com This specific reaction is famously used in the synthesis of acetylsalicylic acid (aspirin) from salicylic acid. byjus.comsemanticscholar.org The mechanism involves the protonation of the acetic anhydride by the acid catalyst, making it more susceptible to nucleophilic attack by the phenolic oxygen. byjus.com
The following table summarizes typical conditions for these transformations based on reactions with analogous phenolic compounds.
| Transformation | Reagents | Catalyst/Base | Solvent | Typical Conditions | Product Type |
|---|---|---|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Strong Base (e.g., NaOH, K₂CO₃) | Polar Aprotic (e.g., DMF, Acetonitrile) | 50-100 °C, 1-8 hours byjus.com | Phenolic Ether |
| Esterification (Acylation) | Acid Anhydride (e.g., Acetic Anhydride) | Acid Catalyst (e.g., H₂SO₄) | Acetic Anhydride (reagent and solvent) | Heated (e.g., Reflux) youtube.com | Phenolic Ester |
Reactivity of the Methyl Group (e.g., oxidation, halogenation)
The methyl group at the C4 position is a benzylic carbon, making it susceptible to oxidation and free-radical halogenation.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. masterorganicchemistry.com Common reagents for this transformation include hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comchemspider.com This reaction proceeds through the cleavage of the benzylic C-H bonds. masterorganicchemistry.com However, the harsh conditions required for this oxidation can pose a challenge for this compound. The phenolic hydroxyl group is sensitive to oxidation and may lead to decomposition of the aromatic ring. google.com Therefore, protection of the hydroxyl group, for instance as an ether, would likely be necessary before carrying out the oxidation of the methyl group. The presence of the electron-withdrawing chloro and carboxyl groups on the ring deactivates the methyl group, potentially requiring more forcing reaction conditions for oxidation compared to simpler toluenes. google.com
Halogenation: The methyl group can undergo free-radical substitution to introduce halogen atoms (e.g., bromine or chlorine). A widely used method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide or under photochemical conditions (UV or visible light). masterorganicchemistry.comacs.orgresearchgate.net This reaction proceeds via a free-radical chain mechanism. sci-hub.se Depending on the stoichiometry of the halogenating agent, mono-, di-, or tri-halogenated products can be formed. For example, the reaction of p-toluic acid with NBS and a radical initiator yields α-bromo-p-toluic acid. sci-hub.se Similar benzylic halogenations have been extensively studied for various alkylbenzoic acid esters. google.comgoogle.com
The table below outlines representative conditions for these transformations based on studies of related substituted toluenes.
| Transformation | Reagents | Initiator/Catalyst | Solvent | Typical Conditions | Product Type |
|---|---|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Heat, Base (e.g., NaOH) | Water/Pyridine chemspider.com | Reflux | Dicarboxylic Acid |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Benzoyl Peroxide or Light (UV/Visible) researchgate.net | Carbon Tetrachloride (CCl₄) | Reflux sci-hub.se | Benzylic Bromide |
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the spectroscopic and structural characterization of the compound this compound. While data is available for related isomers such as 3-chloro-4-methylbenzoic acid, 3-chloro-4-hydroxybenzoic acid, and 2-hydroxy-4-methylbenzoic acid, no publications containing the requested detailed analysis for the specified molecule could be located.
Therefore, it is not possible to provide the detailed research findings and data tables for the following outlined sections:
Spectroscopic and Structural Characterization of 3 Chloro 2 Hydroxy 4 Methylbenzoic Acid
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
To generate a scientifically accurate article as requested, primary research and publication of the characterization data for 3-Chloro-2-hydroxy-4-methylbenzoic acid would be required. Without such sources, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.
Conformational Analysis in the Solid State
The precise solid-state conformation of this compound has not been extensively detailed in publicly available crystallographic databases. However, valuable insights into its likely structural characteristics can be gleaned from computational studies and experimental data on closely related substituted benzoic acids. The interplay of the substituent groups—chloro, hydroxyl, and methyl—on the benzene (B151609) ring dictates the molecule's preferred orientation in the crystal lattice, primarily through the formation of hydrogen bonds and other intermolecular interactions.
For many substituted benzoic acids, the carboxylic acid group plays a crucial role in forming centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This is a common and highly stable motif observed in the crystal structures of numerous benzoic acid derivatives. It is highly probable that this compound also adopts this dimeric arrangement.
The planarity of the molecule is another significant conformational aspect. While the benzene ring itself is planar, the orientation of the carboxylic acid group relative to the ring can vary. In many ortho-substituted benzoic acids, the steric and electronic effects of the substituents can cause the carboxyl group to twist out of the plane of the benzene ring. For instance, a study on 3-Fluoro-4-methylbenzoic acid revealed a dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group. Given the presence of a chlorine atom and a hydroxyl group at the ortho (2 and 3) positions relative to the carboxyl group in this compound, a similar non-planar conformation is anticipated due to steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid.
The table below summarizes the typical bond lengths and angles that can be expected for the key functional groups, based on data from similar structures.
| Parameter | Expected Value |
| C-Cl Bond Length | ~1.74 Å |
| C-O (hydroxyl) Bond Length | ~1.36 Å |
| C-C (carboxyl) Bond Length | ~1.49 Å |
| C=O (carboxyl) Bond Length | ~1.25 Å |
| C-O (carboxyl) Bond Length | ~1.30 Å |
| O-H (hydroxyl) Bond Length | ~0.96 Å |
| O-H (carboxyl) Bond Length | ~1.01 Å |
| C-C-C (ring) Angle | ~120° |
| C-C-Cl Angle | ~120° |
| C-C-O (hydroxyl) Angle | ~119° |
| C-C-C (carboxyl) Angle | ~120° |
| O=C-O (carboxyl) Angle | ~123° |
Note: These are generalized values and the actual parameters for this compound may vary.
Chiroptical Spectroscopy
Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is a powerful tool for studying chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance. For a molecule to be amenable to chiroptical analysis, it must be chiral, meaning it is non-superimposable on its mirror image.
This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, in its native form, it does not exhibit any chiroptical properties.
For chiroptical spectroscopy to be relevant, chiral derivatives of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center through esterification of the carboxylic acid with a chiral alcohol, or by other asymmetric synthetic methods. To date, a review of the scientific literature has not revealed any studies focused on the synthesis and chiroptical analysis of chiral derivatives of this compound. Consequently, there is no available data on the chiroptical properties of any related chiral compounds.
Should such chiral derivatives be prepared in the future, chiroptical spectroscopy could provide valuable information regarding their absolute configuration and conformational preferences in solution.
Theoretical and Computational Chemistry Studies on 3 Chloro 2 Hydroxy 4 Methylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the energies and distributions of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. science.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. researchgate.net For 3-Chloro-2-hydroxy-4-methylbenzoic acid, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring, with significant contributions from the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. Conversely, the LUMO is anticipated to be localized on the electron-withdrawing carboxylic acid (-COOH) group and influenced by the electronegative chlorine (-Cl) atom.
While direct computational data for this compound is not extensively published, calculations on analogous substituted benzoic acids provide representative values for its electronic parameters. carta-evidence.orgbohrium.com These parameters are typically calculated using Density Functional Theory (DFT) at a level such as B3LYP/6-311G(d,p).
| Parameter | Symbol | Typical Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Energy of the outermost electrons; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Energy of the lowest-energy empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.05 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
The distribution of electron density within a molecule governs its electrostatic interactions and is key to understanding its reactive behavior. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. researchgate.net
For this compound, the MEP map would predictably show significant negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the chlorine atom, due to their high electronegativity. These sites represent the primary locations for interaction with electrophiles or for forming hydrogen bonds. The most positive potential would be concentrated on the acidic protons of the hydroxyl and carboxyl groups, marking them as the primary electrophilic sites.
In addition to MEP maps, Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. This analysis helps to quantify the effects of the electron-donating and electron-withdrawing substituents on the aromatic ring.
| Atom/Group | Expected Mulliken Charge (a.u.) | Reason |
|---|---|---|
| Carboxyl Oxygens (C=O, C-OH) | Highly Negative | High electronegativity and resonance delocalization. |
| Hydroxyl Oxygen (-OH) | Negative | High electronegativity. |
| Chlorine Atom (-Cl) | Negative | High electronegativity. |
| Carboxyl Hydrogen (-COOH) | Highly Positive | Acidic proton attached to electronegative oxygen. |
| Hydroxyl Hydrogen (-OH) | Positive | Proton attached to electronegative oxygen. |
| Aromatic Carbons | Variable (Slightly negative/positive) | Influenced by attached substituents. |
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and other properties of molecules. nih.gov Geometry optimization calculations aim to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. researchgate.net Standard protocols often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.gov
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, key structural features would include the planarity of the benzene ring, the orientation of the carboxyl and hydroxyl groups relative to the ring, and the intramolecular interactions, such as potential hydrogen bonding between the ortho-hydroxyl and carboxyl groups. Comparing these calculated parameters with experimental data from X-ray crystallography of similar molecules helps validate the computational model. rsc.org
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.36 Å |
| Bond Length | O-H (carboxyl) | ~0.97 Å |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| Dihedral Angle | C-C-C=O | ~0° or ~180° (near planar) |
Note: Expected values are based on DFT calculations of analogous substituted benzoic acids.
Furthermore, once the geometry is optimized, DFT can be used to calculate vibrational frequencies. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as C=O stretching, O-H bending, and C-Cl stretching. bohrium.comresearchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that can adopt various spatial arrangements, or conformations. For this compound, conformational flexibility arises primarily from rotation around single bonds, specifically the C-C bond connecting the carboxyl group to the ring and the C-O bond of the hydroxyl group.
The orientation of the carboxylic acid group is particularly important, as it can exist in syn (or cis) and anti (or trans) forms, referring to the orientation of the acidic proton relative to the carbonyl oxygen. Studies on similar molecules, like 2-fluoro-4-hydroxybenzoic acid, show that these different conformers can have distinct energies and populations at equilibrium. researchgate.netmdpi.com Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the carboxyl group is expected to significantly stabilize certain conformations.
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. unimi.it By simulating the molecule in a solvent box (e.g., water or chloroform) using a force field like GAFF (General Amber Force Field), MD can explore the accessible conformational space. ucl.ac.ukacs.org These simulations can reveal the relative stabilities of different conformers, the energy barriers to rotation, and how solvent interactions influence the conformational equilibrium.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates, providing a step-by-step picture of the reaction mechanism. researchgate.net DFT calculations are commonly used to determine the geometries and energies of reactants, products, transition states, and intermediates.
In silico Prediction of Chemical Reactivity and Selectivity
Beyond FMO theory, a range of global reactivity descriptors can be calculated in silico to provide a more comprehensive picture of a molecule's chemical behavior. These descriptors are derived from the HOMO and LUMO energies and are used to quantify concepts from Density Functional Reactivity Theory. actascientific.com
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). Harder molecules have a larger HOMO-LUMO gap and are less reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. carta-evidence.orgresearchgate.net
| Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential | I ≈ -EHOMO | 6.85 | Energy needed to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | 1.80 | Ability to accept an electron. |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.325 | Electron escaping tendency; dictates charge flow direction. |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.525 | Resistance to deformation of electron cloud; indicates stability. |
| Electrophilicity Index | ω = μ² / 2η | 3.71 | Propensity of the molecule to act as an electrophile. |
Note: Calculated values are derived from the representative EHOMO and ELUMO values in Table 5.1.1.
Advanced Applications and Role in Chemical Synthesis
Role as a Key Precursor in Complex Organic Synthesis
As a substituted aromatic carboxylic acid, 3-Chloro-2-hydroxy-4-methylbenzoic acid holds potential as a building block in the synthesis of more complex molecules. The carboxylic acid group can be converted into a variety of functional groups (e.g., esters, amides, acid chlorides), while the phenolic hydroxyl group allows for etherification and other modifications. The chlorine and methyl substituents influence the electronic properties and steric environment of the aromatic ring, which can direct further electrophilic substitution reactions.
Despite this potential, a comprehensive review of available chemical literature does not yield specific examples of this compound being used as a key precursor in the total synthesis of complex natural products or pharmaceutical agents. Research has focused on closely related isomers, such as 5-bromo-3-chloro-2-hydroxy-4-methylbenzoic acid, which has been documented as an intermediate in the synthesis of 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives, a class of compounds investigated as potential modulators of the cholinergic muscarinic M1 receptor for neurological disorders. google.comgoogle.com However, direct synthetic applications of the non-brominated title compound remain largely undocumented in peer-reviewed studies.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The functional groups present in this compound (a carboxylic acid, a phenol) make it a plausible candidate for use in well-known MCRs like the Ugi or Passerini reactions.
However, there is currently no specific information available in scientific databases or research articles detailing the utilization of this compound as a reactant in any established or novel multicomponent reactions. This area appears to be unexplored, and its reactivity profile within such reaction schemes has not been characterized.
Applications in Materials Chemistry
Substituted benzoic acids can serve as monomers for the creation of specialty polymers, such as polyesters and polyamides, or as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The rigidity of the benzene (B151609) ring and the potential for hydrogen bonding from the hydroxyl and carboxylic acid groups could, in theory, impart desirable structural and thermal properties to resulting materials.
A thorough search of the literature on materials science and polymer chemistry did not reveal any studies where this compound has been specifically employed as a monomer for polymer synthesis or as a ligand in coordination chemistry. Consequently, there are no detailed research findings or data tables on the properties of materials derived from this particular compound.
Future Research Directions for 3 Chloro 2 Hydroxy 4 Methylbenzoic Acid
Exploration of Environmentally Benign Synthetic Routes
The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For 3-Chloro-2-hydroxy-4-methylbenzoic acid, future research will likely focus on developing synthetic pathways that are more environmentally friendly than traditional methods.
Current synthetic approaches for similar hydroxybenzoic acids often rely on multi-step processes that may involve harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents. For example, the Kolbe-Schmitt reaction, a common method for synthesizing salicylic (B10762653) acids, traditionally requires high pressure and temperature. Research into greener alternatives could explore:
Catalytic C-H Carboxylation: Palladium-catalyzed C-H carboxylation of phenols has emerged as a powerful method for the synthesis of salicylic acids. This approach offers a more direct and atom-economical route. Future studies could adapt this methodology for the specific synthesis of this compound, optimizing catalysts and reaction conditions to improve yield and selectivity while minimizing the use of toxic solvents and reagents.
Biocatalysis and Microbial Synthesis: The use of microorganisms or isolated enzymes for chemical synthesis is a cornerstone of green chemistry. Researchers have successfully used microbial hosts to produce 4-hydroxybenzoic acid from renewable feedstocks. Future investigations could focus on engineering metabolic pathways in microorganisms like Pseudomonas putida to produce this compound or its precursors from simple, renewable starting materials.
Solvent and Reagent Substitution: A significant area of green chemistry involves replacing toxic organic solvents with safer alternatives like water or supercritical CO2. Research could investigate the synthesis of this compound in aqueous media or other green solvents. Additionally, replacing hazardous reagents, such as those used in classical chlorination reactions, with greener alternatives like N-chlorosuccinimide under mild conditions, would be a valuable pursuit. For instance, the nitration of salicylic acid has been demonstrated using a greener approach with calcium nitrate in acetic acid, avoiding stronger, more hazardous nitrating agents.
| Method | Typical Conditions | Advantages | Potential Green Chemistry Improvements |
|---|---|---|---|
| Kolbe-Schmitt Reaction | High temperature ( >115°C), high pressure (100 atm), strong base | Well-established, uses CO2 | Development of milder reaction conditions (lower temp/pressure), use of recyclable catalysts. |
| Directed Ortho-Metalation (DoM) | Strong organolithium bases (e.g., n-butyllithium), very low temperatures (-78°C) | High regioselectivity | Replacement of pyrophoric organolithium reagents with safer alternatives, improved temperature profiles. |
| Pd-Catalyzed C-H Carboxylation | Palladium catalyst, ligand, CO source | High efficiency and selectivity, good functional group tolerance | Use of earth-abundant metal catalysts, catalyst recycling, use of CO2 as the carboxylating agent. |
| Microbial Synthesis | Engineered microorganisms, fermentation from renewable feedstocks | Uses renewable resources, mild conditions (ambient temp/pressure) | Strain optimization for higher yield and purity, development of efficient downstream processing. |
Development of Catalytic Asymmetric Synthesis Strategies for Chiral Analogues
Chirality is a fundamental property in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of catalytic asymmetric methods to synthesize chiral analogues of this compound represents a significant and challenging research direction. Such strategies are crucial for creating optically pure compounds for biological evaluation.
Future research in this area would not focus on making the parent molecule chiral (as it is achiral), but rather on using it as a scaffold to build more complex molecules with new stereocenters. This can be achieved through various advanced catalytic strategies:
Asymmetric Functionalization: Developing reactions that functionalize the existing molecule to create a chiral center. For example, asymmetric hydrogenation of a derivative could introduce chirality.
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or N-heterocyclic carbenes (NHCs), have become powerful tools for a wide range of asymmetric transformations. Research could explore the use of these catalysts to control the stereoselective addition of functional groups to derivatives of this compound.
Transition Metal Catalysis: The use of chiral ligands in combination with transition metals (e.g., copper, nickel, palladium) allows for a broad spectrum of enantioselective reactions. A research team at Kanazawa University has developed a hybrid catalysis system with copper and palladium to catalytically form chiral hydroxycarbanion equivalents from aldehydes. Similar strategies could be envisioned where derivatives of this compound are coupled with other molecules in a stereocontrolled manner.
The goal would be to synthesize a library of chiral analogues where the spatial arrangement of substituents can be precisely controlled, allowing for a systematic exploration of structure-activity relationships.
Advanced Mechanistic Investigations of its Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.
Key areas for mechanistic investigation include:
Electrophilic Aromatic Substitution: The interplay between the activating hydroxyl and carboxyl groups and the deactivating chloro group, along with the methyl group, creates a complex regiochemical profile for electrophilic substitution. Mechanistic studies, including kinetic analysis and the identification of intermediates, would provide a predictive model for reactions like nitration, halogenation, and acylation.
Decarboxylation and Related Reactions: The loss of the carboxylic acid group is a key reaction for many hydroxybenzoic acids. Studies on the halodecarboxylation of similar compounds suggest that the reaction proceeds through electrophilic halogenation followed by decarboxylation. Investigating the kinetics and intermediates of such reactions for this compound would be valuable.
Reactions at the Phenolic and Carboxylic Groups: The reactivity of the hydroxyl and carboxyl groups, such as in esterification or etherification, is fundamental. Mechanistic studies, for example on acid-catalyzed esterification, can reveal the role of catalysts in lowering the activation energy and stabilizing intermediates.
Metabolic Pathways: Understanding how the compound is metabolized by biological systems, such as bacteria, can provide insights into its environmental fate and potential for bioremediation. For instance, studies on Pseudomonas cepacia metabolizing a similar compound, 3-chloro-2-methylbenzoate, revealed a meta fission pathway. Investigating the enzymatic transformations of this compound would be a fruitful area of research.
| Reaction Type | Description | Key Mechanistic Questions for Investigation |
|---|---|---|
| Esterification | Reaction of the carboxylic acid or hydroxyl group to form an ester. | Role of acid/base catalysts, formation of tetrahedral intermediates, influence of electronic effects of ring substituents on reaction rates. |
| Electrophilic Substitution | Substitution on the aromatic ring (e.g., nitration, halogenation). | Regioselectivity governed by existing substituents, nature of the electrophile, stability of the Wheland intermediate. |
| Decarboxylation | Removal of the -COOH group, often under thermal or specific chemical conditions. | Kinetics of CO2 evolution, mechanism of ipso-substitution prior to decarboxylation, influence of ortho-hydroxyl group on the reaction rate. |
| Oxidation | Reaction involving the loss of electrons, for example, catalyzed by a metal complex. | Identification of the active oxidant species, role of the catalyst in the electron transfer process, characterization of oxidation products. |
Computational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the in silico design of new molecules with specific, desired properties before their synthesis. This approach can significantly accelerate the discovery process and reduce experimental costs. For this compound, computational methods can guide the synthesis of novel derivatives with tailored chemical, physical, or biological properties.
Future research directions in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a series of derivatives and evaluating a specific property (e.g., antifungal activity), QSAR models can be built. These mathematical models correlate chemical structure with activity, allowing for the prediction of the activity of yet-to-be-synthesized compounds.
Molecular Docking: If a biological target for the compound or its derivatives is known, molecular docking simulations can be used to predict how these molecules bind to the active site of a protein. This information is invaluable for designing derivatives with improved binding affinity and selectivity.
Quantum Mechanical (QM) Calculations: QM methods can be used to calculate a wide range of molecular properties, such as electronic structure, reactivity indices, and spectral data. These calculations can help rationalize observed reactivity and predict the properties of novel derivatives. For example, calculating the electrostatic potential map can predict sites susceptible to electrophilic or nucleophilic attack.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a particular biological activity. This model can then be used to screen virtual libraries of compounds or to design new molecules that fit the pharmacophore, leading to derivatives with potentially enhanced activity.
Through these computational strategies, researchers can rationally design the next generation of derivatives based on this compound, optimizing them for specific applications in materials science, agrochemicals, or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
